molecular formula C23H20N2O4 B354562 2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid CAS No. 940458-57-1

2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid

Cat. No.: B354562
CAS No.: 940458-57-1
M. Wt: 388.4g/mol
InChI Key: FKVLIRHNCKMGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid is a complex organic compound with the molecular formula C23H20N2O4 and a molecular weight of 388.42 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include multiple aromatic rings and amide linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of ethylaniline with phosgene to form an intermediate isocyanate, which then reacts with aniline to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle toxic intermediates like phosgene.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-({3-[(Methylanilino)carbonyl]anilino}carbonyl)-benzoic acid
  • 2-({3-[(Propylanilino)carbonyl]anilino}carbonyl)-benzoic acid
  • 2-({3-[(Butylanilino)carbonyl]anilino}carbonyl)-benzoic acid

Uniqueness

2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid is unique due to its specific ethyl group substitution, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different alkyl group substitutions .

Properties

IUPAC Name

2-[[3-[ethyl(phenyl)carbamoyl]phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-2-25(18-11-4-3-5-12-18)22(27)16-9-8-10-17(15-16)24-21(26)19-13-6-7-14-20(19)23(28)29/h3-15H,2H2,1H3,(H,24,26)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVLIRHNCKMGLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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